1,3-dihydroxyacetone
Overview
Description
Dihydroxyacetone, also known as glycerone, is a simple saccharide with the chemical formula C3H6O3. It is primarily used as an ingredient in sunless tanning products. Dihydroxyacetone is a hygroscopic white crystalline powder with a sweet cooling taste and a characteristic odor. It is the simplest of all ketoses and has no chiral center .
Preparation Methods
Dihydroxyacetone can be prepared through various synthetic routes. One common method is the mild oxidation of glycerol using hydrogen peroxide and a ferrous salt as a catalyst . Another method involves the use of cationic palladium-based catalysts with oxygen, air, or benzoquinone acting as co-oxidants . Industrial production of dihydroxyacetone primarily relies on microbial fermentation of glycerol using Gluconobacter oxydans . This biotechnological route is preferred due to its efficiency and sustainability.
Chemical Reactions Analysis
Dihydroxyacetone undergoes several types of chemical reactions, including oxidation, reduction, and condensation. In the presence of amino acids, dihydroxyacetone participates in the Maillard reaction, leading to the formation of melanoidins, which are responsible for the browning effect on the skin . It can also undergo dimerization and isomerization reactions in aqueous solutions at room temperature . Common reagents used in these reactions include hydrogen peroxide, ferrous salts, and cationic palladium-based catalysts . Major products formed from these reactions include glyceraldehyde and various polymers .
Scientific Research Applications
Dihydroxyacetone has a wide range of scientific research applications. In chemistry, it is used as a bio-based synthon for the synthesis of specialty polymers, including biocompatible and biodegradable polymers . In biology, dihydroxyacetone phosphate, a phosphorylated form of dihydroxyacetone, plays a crucial role in glycolysis and fructose metabolism . In medicine, dihydroxyacetone is used in sunless tanning products and as a treatment for skin conditions such as vitiligo . In the industry, it is used in the production of cosmetics, pharmaceuticals, and food additives .
Mechanism of Action
The mechanism of action of dihydroxyacetone involves its interaction with amino acids in the skin’s stratum corneum, leading to the formation of melanoidins through the Maillard reaction . This reaction results in the browning of the skin, which is similar to the natural tanning process caused by exposure to ultraviolet rays . Additionally, dihydroxyacetone is readily phosphorylated to dihydroxyacetone phosphate by triokinase in erythrocytes, playing a role in glycolysis .
Comparison with Similar Compounds
Dihydroxyacetone is unique among simple saccharides due to its lack of a chiral center and its ability to undergo the Maillard reaction with amino acids . Similar compounds include glyceraldehyde, which is a structural isomer of dihydroxyacetone, and other ketoses such as fructose . Unlike dihydroxyacetone, glyceraldehyde has a chiral center and does not participate in the Maillard reaction to the same extent . Other similar compounds include various monosaccharides and trioses, which share similar chemical properties but differ in their reactivity and applications .
Properties
IUPAC Name |
1,3-dihydroxypropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h4-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKJFZQQPQGTFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26776-70-5 | |
Record name | Dihydroxyacetone dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26776-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID0025072 | |
Record name | 1,3-Dihydroxy-2-propanone | |
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Molecular Weight |
90.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless hygroscopic solid; [Hawley], Solid | |
Record name | 2-Propanone, 1,3-dihydroxy- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dihydroxyacetone | |
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Record name | Dihydroxyacetone | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
In water, 9.3X10+5 mg/L at 25 dege C, Soluble in ethanol, ethyl ether, acetone; insoluble in ligroin, Slowly soluble in 1 part water, 15 parts alcohol | |
Record name | DIHYDROXYACETONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7513 | |
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Vapor Pressure |
0.02 [mmHg], 4.35X10-5 mm Hg at 25 °C | |
Record name | Dihydroxyacetone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | DIHYDROXYACETONE | |
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Mechanism of Action |
...The toxicity of dihydroxyacetone appears to be due to its intracellular conversion to an aldehyde compound, presumably methylglyoxal, since the glyoxalase mutant becomes sensitive to dihydroxyacetone. Based on information that gldA is preceded in an operon by the ptsA homolog and talC gene encoding fructose 6-phosphate aldolase, this study proposes that the primary role of gldA is to remove toxic dihydroxyacetone by converting it into glycerol. | |
Record name | DIHYDROXYACETONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7513 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystalline powder, Colorless, crystalline solid | |
CAS No. |
96-26-4 | |
Record name | Dihydroxyacetone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dihydroxyacetone [USP] | |
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Record name | Dihydroxyacetone | |
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Record name | Dihydroxyacetone | |
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Record name | 2-Propanone, 1,3-dihydroxy- | |
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Record name | 1,3-Dihydroxy-2-propanone | |
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Record name | 1,3-dihydroxyacetone | |
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Record name | DIHYDROXYACETONE | |
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Record name | DIHYDROXYACETONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7513 | |
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Record name | Dihydroxyacetone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001882 | |
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Melting Point |
90 °C | |
Record name | Dihydroxyacetone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01775 | |
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Record name | DIHYDROXYACETONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7513 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dihydroxyacetone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001882 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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